molecular formula C14H27N3O2 B13644719 Tert-butyl 3-(2-methylpiperazin-1-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-(2-methylpiperazin-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B13644719
M. Wt: 269.38 g/mol
InChI Key: AJCRJSKCJIVRPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2-methylpiperazin-1-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H25N3O2 It is a derivative of pyrrolidine and piperazine, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-methylpiperazin-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate with 2-methylpiperazine. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-methylpiperazin-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Tert-butyl 3-(2-methylpiperazin-1-yl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methylpiperazin-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
  • (S)-tert-Butyl 4-methyl-4-(3-methylpiperazin-1-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-methylpiperazin-1-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of pyrrolidine and piperazine rings, along with the tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 3-(2-methylpiperazin-1-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H27N3O2/c1-11-9-15-6-8-17(11)12-5-7-16(10-12)13(18)19-14(2,3)4/h11-12,15H,5-10H2,1-4H3

InChI Key

AJCRJSKCJIVRPD-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.